molecular formula C19H15N3O3S2 B2599063 Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate CAS No. 946228-50-8

Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2599063
CAS No.: 946228-50-8
M. Wt: 397.47
InChI Key: QTCOYVJTCXJLQL-UHFFFAOYSA-N
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Description

Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyridazine core substituted with a phenyl group at position 7, a methyl group at position 2, and a thioether-linked furan-2-carboxylate moiety. This structure combines a rigid bicyclic system with functionalized aromatic and heteroaromatic substituents, making it a candidate for exploration in medicinal chemistry and materials science. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, as inferred from analogous protocols in heterocyclic chemistry .

Properties

IUPAC Name

methyl 5-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-11-20-16-17(27-11)15(12-6-4-3-5-7-12)21-22-18(16)26-10-13-8-9-14(25-13)19(23)24-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCOYVJTCXJLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with a furan derivative. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to achieve high yields and purity. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced derivatives with fewer double bonds or functional groups.

Scientific Research Applications

Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate exhibits a range of biological activities:

Anticancer Properties

Research indicates that compounds within the thiazolo[4,5-d]pyridazine class can induce apoptosis in cancer cells. The mechanism often involves the activation of specific pathways that lead to cell death while sparing normal cells. For instance:

  • Mechanism : Induction of apoptosis through mitochondrial pathway activation.
  • Efficacy : Quantitative assays have shown promising IC50 values against various cancer cell lines.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

StudyFindings
Demonstrated significant anticancer activity in vitro against multiple cancer cell lines with specific focus on apoptosis induction mechanisms.
Investigated the synthesis of related thiazolo derivatives showing analgesic and anti-inflammatory properties, supporting the potential therapeutic applications of this compound.
Highlighted structure–activity relationships (SARs) that suggest modifications could enhance biological activity further.

Mechanism of Action

The mechanism of action of Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Thiazolo[4,5-d]pyridazine vs. Furo[2,3-d]pyridazinones

The thiazolo[4,5-d]pyridazine core in the target compound differs from furo[2,3-d]pyridazinones (e.g., compounds 7a,b,c and 9a,b,c in ) in both heteroatom composition and electronic properties.

  • Electronic Effects: The sulfur atom in the thiazole ring enhances electron-withdrawing character compared to the oxygen-containing furan ring in furopyridazinones. This may influence reactivity in electrophilic substitution or coordination chemistry.
  • Synthetic Routes: Furopyridazinones are synthesized via KOH-mediated cyclization of alkynyl-chloropyridazinones in dioxane/water . In contrast, thiazolo[4,5-d]pyridazines likely require thiol-based intermediates or sulfur-incorporating cyclization agents.
Substituent Effects
  • Phenyl vs.
  • Thioether Linkage : The (thio)methyl bridge in the target compound offers greater flexibility and sulfur-mediated redox activity compared to rigid fused systems like those in ’s derivatives.

Functional Group Comparisons

Furan-2-carboxylate vs. Thiazole Derivatives

The methyl furan-2-carboxylate group in the target compound contrasts with thiazole-containing analogs (e.g., compounds in and ).

  • Bioactivity : Thiazole derivatives (e.g., z and f in and ) are often associated with protease inhibition or antimicrobial activity due to their ability to mimic peptide bonds. The furan carboxylate in the target compound may instead act as a hydrogen-bond acceptor or metal chelator.
  • Stability : Thiazoles generally exhibit higher metabolic stability than furans, which are prone to oxidative degradation. This could limit the pharmacokinetic profile of the target compound compared to thiazole-based analogs.

Pharmacological and Physicochemical Properties

While direct data on the target compound’s bioactivity are unavailable, inferences can be drawn from structurally related compounds:

Property Target Compound Furopyridazinones () Thiazole Derivatives ()
Core Heterocycle Thiazolo[4,5-d]pyridazine Furo[2,3-d]pyridazinone Thiazole/piperazine hybrids
Key Substituents Phenyl, methyl, thioether-linked furan Alkynyl, methyl Carbamates, ureido groups
Synthetic Complexity High (multi-step cyclization) Moderate (KOH-mediated cyclization) High (peptide-like coupling)
Potential Applications Kinase inhibition, material science Antimicrobial agents Protease inhibitors, antiviral agents

Research Findings and Limitations

  • Biological Potential: Thiazole and furan hybrids are understudied, but and highlight the pharmacological relevance of thiazole-carbamate motifs (e.g., compound z), suggesting the target compound could be optimized for similar targets .
  • Data Gaps: No experimental data on solubility, toxicity, or specific target binding are available for the target compound, limiting direct comparisons.

Biological Activity

Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazolo[4,5-d]pyridazine class, which is recognized for its potential applications in treating various diseases, particularly cancer and inflammatory conditions.

The chemical formula of this compound is C19H15N3O3S2C_{19}H_{15}N_{3}O_{3}S_{2}, with a molecular weight of approximately 397.47 g/mol. It is typically a solid at room temperature and exhibits moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .

Synthesis

The synthesis of this compound involves several steps, including the reaction of thiazole derivatives with hydrazine hydrate under specific conditions to optimize yield and purity. The reaction conditions typically include refluxing in solvents like ethanol, which have been shown to enhance the reaction efficiency .

Anticancer Properties

Research indicates that thiazolo[4,5-d]pyridazine derivatives exhibit significant anticancer activity. For instance, compounds within this class have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. Specific studies report IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.15 µM to 0.39 µM against colorectal cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
MM137DLD-10.39Apoptosis induction
MM124HT-290.15Caspase activation

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been noted for its anti-inflammatory properties. Studies have shown that related thiazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release and the inhibition of inflammatory mediators .

Antimicrobial Activity

Some derivatives of thiazolo[4,5-d]pyridazine have also exhibited antimicrobial activity against pathogenic bacteria and fungi. For example, certain compounds have shown moderate inhibitory effects against strains such as Pseudomonas aeruginosa and Escherichia coli, indicating a broader spectrum of biological activity .

The mechanism underlying the biological activity of this compound is linked to its structural features that allow for interaction with specific biological targets. These interactions may involve:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells via caspase activation.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Apoptosis : A study demonstrated that exposure to thiazolo[4,5-d]pyridazine derivatives led to significant apoptosis in colon cancer cells, with a notable increase in early and late apoptotic markers .
  • Inflammation Models : In vivo models have shown that these compounds can reduce inflammation markers significantly in animal models of arthritis .

Q & A

What synthetic strategies are recommended for constructing the thiazolo[4,5-d]pyridazine core in this compound?

Basic Research Question
The thiazolo[4,5-d]pyridazine scaffold can be synthesized via cyclization reactions using nitroarenes or nitroalkenes as precursors. A general procedure involves reacting alkynyl-chloropyridazinones with KOH in dioxane/water under controlled conditions to form fused heterocycles . For example, 2-substituted pyridazinones are generated via nucleophilic substitution followed by thermal or microwave-assisted cyclization. Key parameters include solvent polarity, base strength, and reaction time to avoid side products like over-oxidized derivatives.

Advanced Research Question
For regioselective functionalization of the thiazolo[4,5-d]pyridazine ring, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can enhance yield and selectivity. This method minimizes competing pathways (e.g., dimerization) and allows for late-stage introduction of substituents like phenyl groups . Optimization of catalyst loading (e.g., Pd(OAc)₂ with PPh₃) and temperature (80–100°C) is critical to stabilize reactive intermediates.

How can structural ambiguities in the furan-2-carboxylate moiety be resolved?

Basic Research Question
Standard characterization includes 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm the methyl ester and furan substituents. For example, the methoxy group in the ester typically appears as a singlet at δ ~3.8–4.0 ppm, while the furan protons show distinct coupling patterns (J = 3.5–4.0 Hz for adjacent protons) .

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving stereoelectronic effects and non-covalent interactions (e.g., hydrogen bonding) that influence the compound’s conformation. In related furan-carboxylates, SC-XRD confirmed the planar geometry of the furan ring and its orthogonal orientation relative to the phenylthiazolo group, which impacts solubility and reactivity . Pairing SC-XRD with DFT calculations can further validate torsional angles and charge distribution.

What methodologies are suitable for assessing purity and stability under experimental conditions?

Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Use a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) to separate degradation products. Stability studies should include accelerated aging at 40°C/75% RH for 14 days to simulate long-term storage .

Advanced Research Question
Orthogonal analytical techniques, such as hyphenated LC-HRMS and 19F^19 \text{F}-NMR (if fluorinated analogs exist), enhance detection of trace impurities. For example, HRMS can identify sulfoxide byproducts resulting from thioether oxidation . Kinetic studies using differential scanning calorimetry (DSC) can quantify thermal decomposition thresholds and guide safe handling protocols .

How can researchers address contradictory bioactivity data in mycobacterial models?

Advanced Research Question
Discrepancies in anti-mycobacterial activity may arise from differences in iron availability across assay conditions. To validate target engagement (e.g., MbtI inhibition), perform chelator rescue experiments: Supplementing iron(III) chloride should reverse growth inhibition if the compound interferes with siderophore-mediated iron uptake . Additionally, use isothermal titration calorimetry (ITC) to measure binding affinity to MbtI and correlate with MIC values.

What safety considerations are critical when handling the thioether linkage?

Basic Research Question
The thioether group (-S-) is prone to oxidation, generating sulfoxides or sulfones. Work under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) to stock solutions. Use PPE (gloves, goggles) and conduct reactions in a fume hood to mitigate exposure to potential irritants .

Advanced Research Question
For large-scale reactions, monitor oxidative byproducts via Raman spectroscopy or inline UV-vis. Implement quench protocols (e.g., sodium thiosulfate washes) to neutralize residual oxidizing agents. Toxicity screening in HEK293 cells can identify nephrotoxic or hepatotoxic liabilities linked to reactive metabolites .

How should researchers optimize solvent systems for recrystallization?

Advanced Research Question
Screen solvent mixtures (e.g., EtOAc/hexane, DCM/MeOH) using high-throughput crystallization plates. Polar aprotic solvents like DMF may improve solubility but require anti-solvent (e.g., water) for nucleation. For polymorph control, vary cooling rates (0.1–5°C/min) and use seeding with pre-characterized crystals .

What strategies mitigate low yields in Suzuki-Miyaura couplings involving thiazolo[4,5-d]pyridazines?

Advanced Research Question
Low yields often stem from Pd catalyst poisoning by sulfur in the thiazole ring. Use sulfur-tolerant catalysts (e.g., PdCl₂(dtbpf)) and ligand-free conditions at elevated temperatures (100–120°C). Pre-activate boronic acids with pinacol ester protection to enhance stability. Monitor reaction progress via 31P^31 \text{P}-NMR to detect catalyst decomposition .

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